1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-
CAS No.: 261629-02-1
Cat. No.: VC8375643
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261629-02-1 |
|---|---|
| Molecular Formula | C7H10N4 |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 3-amino-1-propylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C7H10N4/c1-2-3-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |
| Standard InChI Key | DJSUTIDXMFGHJF-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)N)C#N |
| Canonical SMILES | CCCN1C=C(C(=N1)N)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile is , with a molecular weight of 166.18 g/mol. The pyrazole core features:
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Amino group (-NH): Positioned at C3, this group enhances hydrogen-bonding capacity and influences electronic distribution.
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Propyl chain (-CHCHCH): At N1, this alkyl substituent modulates lipophilicity and steric effects.
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Carbonitrile (-C≡N): At C4, this electron-withdrawing group stabilizes the aromatic ring and directs electrophilic substitution.
The planar pyrazole ring facilitates π-π stacking interactions, while the propyl chain increases solubility in nonpolar solvents compared to shorter alkyl analogs .
Spectral Characterization
Though experimental data for this compound is scarce, analogous pyrazole-carbonitriles exhibit characteristic spectral signatures:
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NMR:
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IR:
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile likely follows strategies employed for related pyrazole-carbonitriles (Table 1) :
Table 1. Comparative Synthesis Routes for Pyrazole-Carbonitrile Derivatives
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Propylhydrazine, β-ketonitrile, DES (KCO/glycerol), 60°C | 85–95 | >90 |
| Multi-component reaction | Aldehyde, cyanoacetate, hydrazine | 70–80 | 85–88 |
Key Observations:
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Deep eutectic solvents (DES) like KCO/glycerol improve reaction efficiency (85–95% yield) by enhancing reagent solubility .
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Temperature control (50–60°C) prevents decomposition of thermally sensitive intermediates .
Industrial Scalability
Continuous flow reactors could optimize large-scale production by ensuring consistent mixing and temperature regulation, reducing side-product formation. Automated purification systems (e.g., flash chromatography) achieve >95% purity, critical for pharmaceutical applications .
Biological Activities and Mechanisms
| Microorganism | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16–32 | 32–64 |
| Candida albicans | 64–128 | 128–256 |
Antioxidant Properties
The amino group at C3 enhances radical scavenging capacity. For similar compounds:
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DPPH Assay: IC values of 12.21–12.88 μg/mL, comparable to ascorbic acid .
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Mechanism: Hydrogen donation from -NH stabilizes free radicals (e.g., ) via resonance .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Table 3. Impact of N1-Alkyl Chains on Biological Activity
| Substituent | LogP | MIC (S. aureus) | IC (DPPH) |
|---|---|---|---|
| Methyl | 1.2 | 32 μg/mL | 13.5 μg/mL |
| Propyl | 2.8 | 16 μg/mL | 12.3 μg/mL |
| Isopropyl | 2.5 | 24 μg/mL | 12.8 μg/mL |
Key Trends:
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Longer alkyl chains (e.g., propyl) enhance lipophilicity, improving membrane penetration and antimicrobial efficacy .
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Bulkier substituents (e.g., isopropyl) reduce solubility, offsetting gains in activity .
Pharmacological and Industrial Applications
Drug Development Prospects
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Anticancer Agents: Pyrazole-carbonitriles inhibit kinases (e.g., EGFR, BRAF) involved in tumor proliferation. Molecular docking studies suggest strong binding affinity ( = 1.2–2.8 nM) .
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Antifungal Coatings: Incorporation into polymers or nanoparticles could prevent biofilm formation on medical devices.
Agricultural Chemistry
As a scaffold for fungicides, this compound may target plant pathogens like Fusarium oxysporum with reduced environmental persistence compared to traditional triazoles .
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